Xenin-8 (TFA)
CAS No.:
Cat. No.: VC16667010
Molecular Formula: C53H80F3N15O11
Molecular Weight: 1160.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C53H80F3N15O11 |
---|---|
Molecular Weight | 1160.3 g/mol |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C51H79N15O9.C2HF3O2/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32;3-2(4,5)1(6)7/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
Standard InChI Key | WUORYKQCNHJNSS-SJFAKHLJSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Xenin-8 (TFA) is synthesized as an octapeptide with the sequence H-Lys-Phe-Leu-Gln-Lys-Leu-Ala-Ala-OH, modified by trifluoroacetic acid (TFA) to enhance solubility and stability. Its molecular weight is 1160.29 g/mol, and it features a compact structure optimized for receptor interaction .
Table 1: Molecular Properties of Xenin-8 (TFA)
Property | Value |
---|---|
Molecular Formula | C₅₀H₈₄N₁₄O₁₂·C₂HF₃O₂ |
Molecular Weight | 1160.29 g/mol |
InChI Key | WUORYKQCNHJNSS-SJFAKHLJSA-N |
SMILES Notation | [Provided in Search Result 3] |
The stereochemistry of chiral centers (e.g., L-configuration of lysine and glutamine residues) is critical for biological activity. TFA incorporation prevents aggregation and degradation during synthesis, ensuring >95% purity in commercial preparations .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
Xenin-8 (TFA) is produced via solid-phase peptide synthesis (SPPS), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential amino acid coupling. TFA serves dual roles as a solvent and deprotecting agent, cleaving side-chain protecting groups while stabilizing the peptide backbone . Automated synthesizers enable batch production with yields exceeding 80% under optimized conditions.
Quality Control
Post-synthesis purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to verify molecular integrity . Analytical data from commercial suppliers confirm compliance with research-grade standards, though human therapeutic use remains exploratory .
Pharmacological Profile
Insulinotropic Mechanisms
Xenin-8 (TFA) potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells via G-protein-coupled receptor (GPCR) activation, likely targeting neurotensin receptor 1 (NTSR1) . In vitro studies report an EC₅₀ of 0.16 nM for insulin release, with a 40% enhancement in arginine-induced secretion .
Table 2: In Vitro Pharmacological Data
Glucagon Modulation
Contrary to conventional antidiabetic peptides, Xenin-8 (TFA) augments glucagon secretion under hyperglycemic conditions, countering glucose-mediated suppression . This dual action may benefit patients with impaired counter-regulatory responses .
Preclinical Efficacy in Metabolic Disease Models
Glucose Homeostasis
Twice-daily administration of Xenin-8 (TFA) in high-fat-fed (HFF) mice reduced 24-hour blood glucose by 18% and HbA1c by 1.2% over 28 days . Co-administration with exendin-4 (a GLP-1 analog) synergistically improved oral glucose tolerance, with AUC reductions of 35% vs. monotherapy .
Lipid Metabolism
Xenin-8 (TFA) decreased circulating triglycerides by 22% and LDL cholesterol by 27% in HFF mice, likely through enhanced fatty acid oxidation and lipoprotein lipase activation .
Table 3: In Vivo Metabolic Outcomes in HFF Mice
Parameter | Xenin-8 (TFA) | Xenin-8 + Exendin-4 |
---|---|---|
Body Weight Change | -8% | -12% |
Fat Mass Reduction | -14% | -21% |
Insulin Sensitivity | ↑ 1.9-fold | ↑ 2.7-fold |
Mechanisms Beyond Insulin Secretion
Appetite Regulation
Xenin-8 (TFA) suppressed cumulative energy intake by 15% in HFF mice, independent of nausea or aversion, suggesting central nervous system (CNS) engagement . Neurotensin receptor antagonism partially reversed this effect, implicating NTSR1 in satiety signaling .
Pancreatic β-Cell Protection
In db/db mice (severe β-cell dysfunction), Xenin-8 (TFA) increased pancreatic insulin content by 32% and reduced apoptosis markers (e.g., caspase-3) by 40% . Histological analysis revealed preserved islet architecture vs. degenerative controls .
Comparative Analysis with Related Peptides
vs. Native Xenin
Xenin-8 (TFA) retains 90% of the insulinotropic potency of full-length Xenin but exhibits superior stability (t₁/₂ = 12 min vs. 4 min in serum). Truncation eliminates susceptibility to dipeptidyl peptidase-4 (DPP-4) cleavage, extending its therapeutic window .
vs. Neurotensin Analogs
Unlike neurotensin(8–13), Xenin-8 (TFA) lacks affinity for NTSR2, minimizing off-target effects on blood pressure and gastrointestinal motility . Hybrid peptides (e.g., acetyl-neurotensin(8–13)-Xenin-8-Gln) show enhanced efficacy but require further toxicological profiling .
Future Directions and Clinical Translation
Phase I trials assessing subcutaneous bioavailability and acute safety are pending. Dual-therapy strategies with GLP-1 receptor agonists may address multifactorial pathogenesis in Type 2 diabetes . Long-term studies must evaluate tachyphylaxis risks and cardiovascular outcomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume